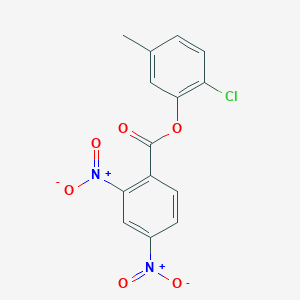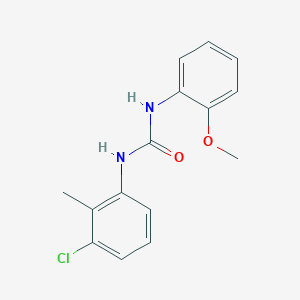
2-chloro-5-methylphenyl 2,4-dinitrobenzoate
Vue d'ensemble
Description
2-chloro-5-methylphenyl 2,4-dinitrobenzoate, commonly known as muscimol, is a naturally occurring psychoactive compound found in certain mushrooms, such as Amanita muscaria. It has been used for centuries in traditional medicine for its sedative and hallucinogenic properties. In recent years, muscimol has gained attention in scientific research for its potential therapeutic applications in various fields.
Mécanisme D'action
Muscimol acts as a potent agonist of GABA receptors, specifically the GABAA receptor subtype. It binds to the receptor and enhances the activity of GABA, leading to increased inhibitory neurotransmission in the brain. This results in sedation, anesthesia, and anticonvulsant effects.
Biochemical and Physiological Effects
Muscimol has a range of biochemical and physiological effects on the body. It can induce sedation, anesthesia, and anticonvulsant effects by enhancing the activity of GABA receptors in the brain. It can also cause muscle relaxation, hypothermia, and respiratory depression. In addition, muscimol has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Muscimol has several advantages for use in lab experiments. It is a potent and selective agonist of GABAA receptors, making it a useful tool for studying the role of these receptors in the brain. It can induce specific behavioral and physiological effects, such as sedation and anesthesia, which can be useful for studying the effects of GABAergic drugs. However, muscimol also has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain consistent levels in experiments. In addition, muscimol can have off-target effects on other neurotransmitter systems, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on muscimol. In neuroscience, muscimol could be used to study the role of GABA receptors in various neurological disorders, such as epilepsy, anxiety, and schizophrenia. It could also be used to develop new drugs that target GABA receptors for therapeutic purposes. In addition, muscimol's antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications in other fields, such as oncology and immunology.
Applications De Recherche Scientifique
Muscimol has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been used as a tool to study the role of GABA receptors in the brain. Muscimol is a potent agonist of GABA receptors, which are the main inhibitory neurotransmitters in the brain. By activating these receptors, muscimol can induce sedation, anesthesia, and anticonvulsant effects.
Propriétés
IUPAC Name |
(2-chloro-5-methylphenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c1-8-2-5-11(15)13(6-8)23-14(18)10-4-3-9(16(19)20)7-12(10)17(21)22/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJQZBZDWFZGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4842729.png)

![1-benzyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4842746.png)
![9-(1,1-dimethylpropyl)-2-(1,5-dimethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4842757.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842761.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methylbenzamide](/img/structure/B4842763.png)
![3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4842774.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)
![4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4842789.png)
![5-{[2-(4-morpholinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4842799.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4842804.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842815.png)
![1-(2,4-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4842823.png)